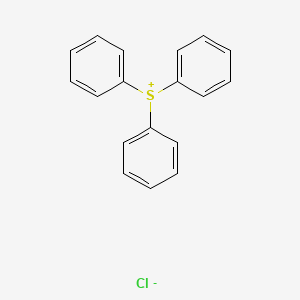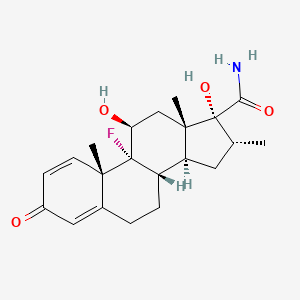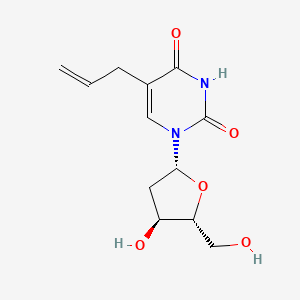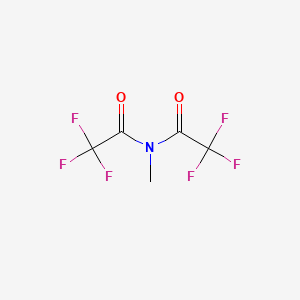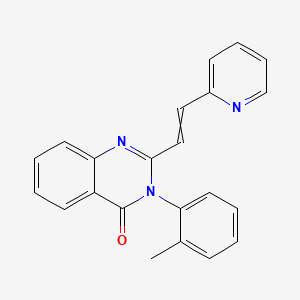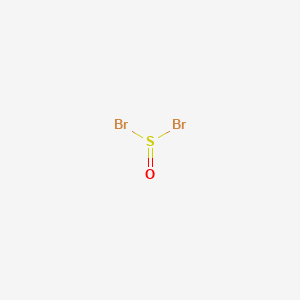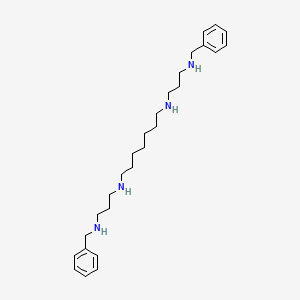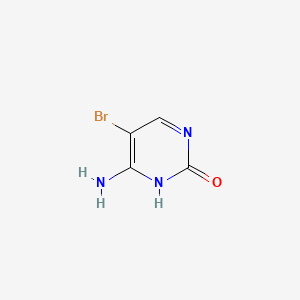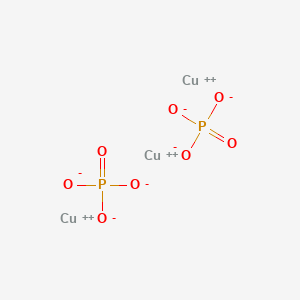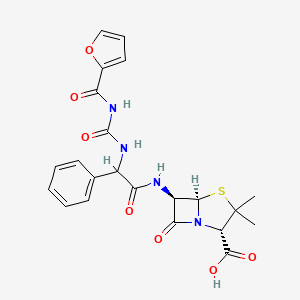
Furbenicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furbenicillin is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes a bicyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furbenicillin involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, using reagents such as acyl chlorides, amines, and alcohols.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds through amide bond formation, often using coupling agents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Automated synthesis: Using robotic systems to handle the complex sequence of reactions.
Purification techniques: Such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Furbenicillin undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted under mild to moderate conditions, using catalysts or activating agents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Aplicaciones Científicas De Investigación
Furbenicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Furbenicillin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site and preventing substrate access.
Modulate receptor function: By acting as an agonist or antagonist, altering cellular signaling pathways.
Disrupt cellular processes: By interfering with DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin derivatives: Share a similar bicyclic core structure.
Cephalosporins: Another class of β-lactam antibiotics with a related mechanism of action.
Carbapenems: Known for their broad-spectrum antimicrobial activity.
Uniqueness
Furbenicillin is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54661-82-4 |
|---|---|
Fórmula molecular |
C22H22N4O7S |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N4O7S/c1-22(2)15(20(30)31)26-18(29)14(19(26)34-22)23-17(28)13(11-7-4-3-5-8-11)24-21(32)25-16(27)12-9-6-10-33-12/h3-10,13-15,19H,1-2H3,(H,23,28)(H,30,31)(H2,24,25,27,32)/t13?,14-,15+,19-/m1/s1 |
Clave InChI |
AWBJVSUGLZFBOG-BWMCOSIFSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)C4=CC=CO4)C(=O)O)C |
Sinónimos |
6-(D-alpha(3-(2-furoyl)ureido)phenylacetamido)penicillinic acid potassium salt BL-P1597 furbenicillin furbenicillin, (2S-(2alpha,5alpha,6beta))-isomer furbenicillin, monopotassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



